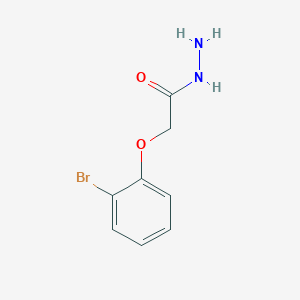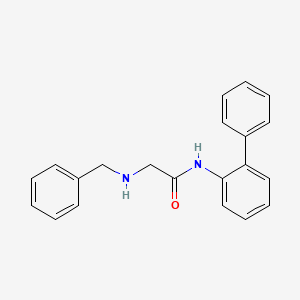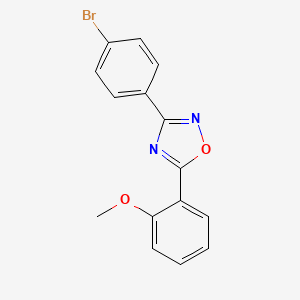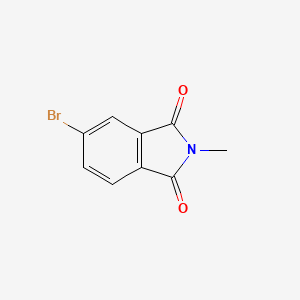
(4-ブロモフェニル)-(2,3-ジヒドロインドール-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" typically involves multiple steps including bromination, demethylation, and the use of Lewis acid catalysts. For instance, the synthesis of related bromophenol derivatives often employs reactions such as bromination and demethylation, utilizing substrates like (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2012). Another example includes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, achieved through the reaction of 4-bromophenol and benzoyl chloride (Kuang Xin-mou, 2009).
Molecular Structure Analysis
The molecular structure of derivatives of "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" is characterized through techniques such as X-ray crystallography. For instance, a related compound's crystal structure was detailed, highlighting its monoclinic space group and cell data (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
The chemical reactions involving "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" and its derivatives are diverse, ranging from bromination to complex rearrangements. Selective O-demethylation during bromination is a notable reaction, leading to various bromophenol derivatives (Çetinkaya et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. For example, the crystal structure and space group details provide insights into the compound's stability and reactivity (Kuang Xin-mou, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for substitutions, and behavior under different conditions (e.g., pH, temperature), are foundational for understanding and further modifying the compound. The synthesis methods often hint at the chemical robustness and reactive sites of the compound, as seen in the diverse synthetic routes and reactions it undergoes (Çetinkaya et al., 2011; Kuang Xin-mou, 2009).
科学的研究の応用
化学分析
“(4-ブロモフェニル)-(2,3-ジヒドロインドール-1-イル)メタノン”は、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの分析用途で使用されます 。これらの技術は、混合物中の各成分を分離、同定、定量するために使用されます。
医薬品中間体
この化合物は医薬品中間体として機能します 。医薬品中間体は、バルク医薬品の製造のための原材料として使用される薬剤であり、APIの合成中に生成された物質を指す場合もあります。APIになるには、さらなる分子変化または処理が必要になります。
溶媒効果研究
この化合物の吸収および発光スペクトルと双極子モーメントに対する溶媒の影響は、広範囲にわたって研究されてきました 。 選択した分子で研究されたすべての溶媒において、励起状態の双極子モーメントは基底状態の双極子モーメントよりも大きいことが観察されています .
蛍光研究
この化合物は蛍光研究で使用されてきました 。 さまざまな溶媒に対して、蛍光スペクトルに小さな変化が観察されました。最高の蛍光強度はDMSで観察されました .
量子計算
“(4-ブロモフェニル)-(2,3-ジヒドロインドール-1-イル)メタノン”などの分子の量子計算は、比較的低い圧力で気相にあるかのように、暗黙のうちに孤立していると仮定されます 。 したがって、凝縮相、液体、粘性液体、固体の分子では、これらの媒体が溶質分子の電子状態の絶対エネルギーと相対エネルギーに与える影響は、光物理学および光化学において非常に重要です .
分子静電ポテンシャルマップ
基底状態の双極子モーメント、HOMO-LUMO、および分子静電ポテンシャルマップも、ab initio計算によって計算され、Gaussian 09 Wソフトウェアによって評価されました 。これらのマップは、分子の電荷分布の視覚表現を提供し、その分子の反応性を予測するために使用できます。
将来の方向性
特性
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


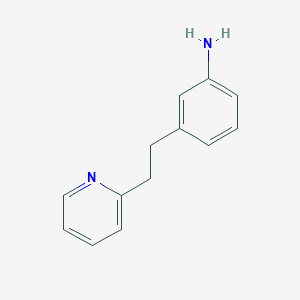
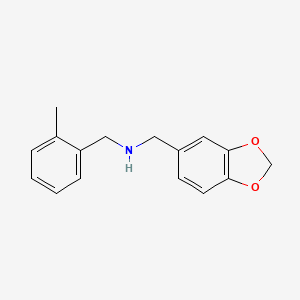
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
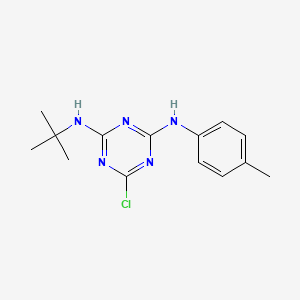
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)
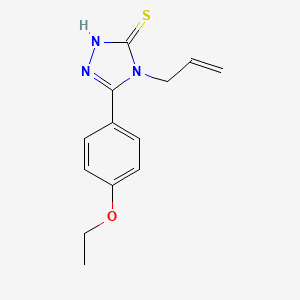
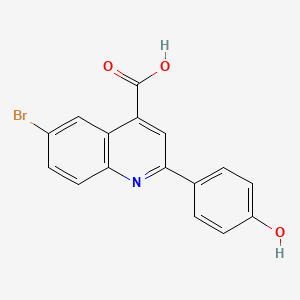

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)
